Superior Hepatoprotective Efficacy of Andrographiside Compared to Andrographolide and a Clinical Standard
In a direct head-to-head study in mice, andrographiside (compound II) demonstrated superior hepatoprotective activity compared to its aglycone analog andrographolide (compound I) and was equally effective as the clinical standard silymarin. Both andrographiside and neoandrographolide (III) significantly reduced markers of liver injury, whereas andrographolide exhibited a lower protective potential [1]. This difference is attributed to the glucoside group present in andrographiside, which is absent in andrographolide [1].
| Evidence Dimension | Hepatoprotective efficacy (reduction in serum GPT and AP enzymatic leakage and lipid peroxidation degradation products) |
|---|---|
| Target Compound Data | Andrographiside (100 mg/kg, i.p. for 3 days): protective effect equivalent to silymarin; significantly reduced GPT and AP release and lipid peroxidation compared to toxin controls [1]. |
| Comparator Or Baseline | Andrographolide (100 mg/kg, i.p. for 3 days): exhibited a lower protective potential than andrographiside and silymarin [1]; Silymarin: used as a positive clinical control [1]. |
| Quantified Difference | Andrographiside and neoandrographolide were 'as effective as silymarin' in reducing liver injury markers, while andrographolide was notably less effective (a qualitative but explicit comparative outcome from the study) [1]. |
| Conditions | In vivo murine model of hepatotoxicity induced by carbon tetrachloride (CCl4) or tert-butylhydroperoxide (tBHP) [1]. |
Why This Matters
For research focused on liver protection or toxicology, selecting andrographiside over andrographolide is justified by its proven, higher in vivo efficacy that is comparable to a known pharmaceutical standard.
- [1] Kapil, A., Koul, I. B., Banerjee, S. K., & Gupta, B. D. (1993). Antihepatotoxic effects of major diterpenoid constituents of Andrographis paniculata. Biochemical Pharmacology, 46(1), 182-185. View Source
